molecular formula C3H6N4S B2486571 Thiomethyl-methyl tetrazole CAS No. 70309-26-1

Thiomethyl-methyl tetrazole

Cat. No.: B2486571
CAS No.: 70309-26-1
M. Wt: 130.17
InChI Key: MXQNNPVWCMVPPS-UHFFFAOYSA-N
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Description

Thiomethyl-methyl tetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom This compound is part of the tetrazole family, known for its high nitrogen content and unique structural properties

Mechanism of Action

Target of Action

Thiomethyl-methyl tetrazole, like other tetrazole derivatives, primarily targets enzymes such as cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The mode of action of this compound involves the inhibition of the target enzyme, cytochrome P450 . This inhibition disrupts the normal metabolic processes carried out by the enzyme, leading to changes in the cell’s biochemical environment. The compound exhibits a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity compared to other fungicidal preparations .

Biochemical Pathways

The inhibition of cytochrome P450 affects various biochemical pathways. For instance, it can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell lysis and death, making tetrazole derivatives effective as antifungal agents .

Pharmacokinetics

They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to penetrate more easily through cell membranes, enhancing their bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of normal cell function due to the inhibition of the target enzyme. This can lead to cell death, particularly in fungi, given the compound’s antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hospital environment, which is conducive to the colonization and growth of antibiotic-resistant germs, may necessitate the discovery of new antibacterial chemicals like tetrazole compounds . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, as tetrazoles are stable over a wide pH range .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomethyl-methyl tetrazole can be synthesized through several methods, including the reaction of thiocyanates with sodium azide in the presence of catalysts such as zinc chloride. This reaction typically occurs in solvents like isopropanol or n-propanol under mild conditions . Another method involves the cycloaddition of nitriles with sodium azide, facilitated by catalysts like iodine or silica-supported sodium hydrogen sulfate .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in solvents like nitrobenzene under microwave irradiation . The use of environmentally benign catalysts, such as L-proline, has also been explored to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiomethyl-methyl tetrazole undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Can be reduced to thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atom, with reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated this compound derivatives.

Comparison with Similar Compounds

    Tetrazole: The parent compound with a similar five-membered ring structure.

    1-Methyl-5-mercaptotetrazole: A derivative with a thiol group at the fifth position.

    5-Phenyltetrazole: A derivative with a phenyl group at the fifth position.

Uniqueness: Thiomethyl-methyl tetrazole stands out due to its thiomethyl group, which imparts unique reactivity and stability compared to other tetrazole derivatives. This functional group enhances its potential in various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQNNPVWCMVPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70309-26-1
Record name 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol
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